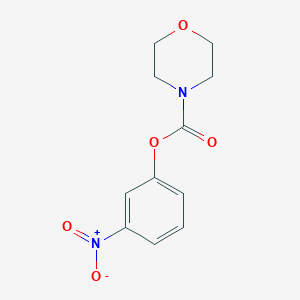

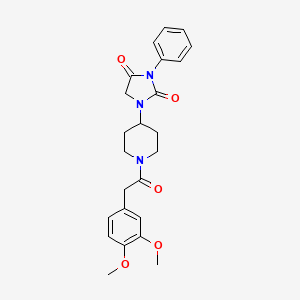

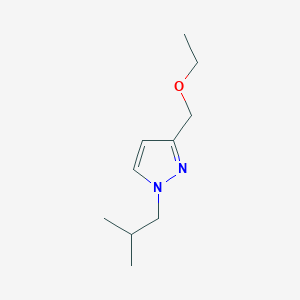

![molecular formula C9H12ClF2NO B3003152 {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2193066-57-6](/img/structure/B3003152.png)

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, typically starting with a halogenated precursor that undergoes nucleophilic substitution or addition reactions. For instance, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride was achieved by reacting 1-(2-difluorophenyl)-2-bromo-1-acetone with phenylglycinol in polar solvents, followed by cyclization, reduction, and acidification, yielding a 70.3% product . This suggests that the synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride might also involve similar steps, such as nucleophilic substitution of a difluoromethyl group onto a phenyl ring, followed by the introduction of a methylamine group and subsequent hydrochloride formation.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide information about the functional groups present, the molecular framework, and the molecular weight of the compound. For the compound of interest, similar analytical methods would likely be employed to confirm its structure.

Chemical Reactions Analysis

The chemical reactions of related compounds often involve interactions with metal ions, as seen in the study of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which form complexes with metal ions like Zn(2+) and Cu(2+) . These interactions can lead to significant changes in properties such as fluorescence. While the compound of interest is not a metal complex, its difluoromethoxy and methylamine groups could potentially participate in reactions with metal ions or other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by their molecular structure. For example, the introduction of methoxy groups in the derivatives of tris((6-phenyl-2-pyridyl)methyl)amine improved their solubility in organic and aqueous solvents . The difluoromethoxy group in the compound of interest is also likely to affect its solubility and reactivity. Additionally, the presence of a hydrochloride salt form suggests that the compound would be ionic in nature, which could influence its solubility in polar solvents and its melting point.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- D. Szabó et al. (2006) synthesized fluorous amines, structurally related to {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride, highlighting their potential in heat facilitated resolution of racemic acids through diastereomeric salt formation, with detailed discussion on circular dichroism spectra (Szabó et al., 2006).

Synthesis Methods

- Cheng Chuan (2011) reported the synthesis of a compound similar to {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride, emphasizing the method's advantages in terms of reaction time, conditions, and yield (Cheng Chuan, 2011).

Metal Ion Affinities and Fluorescence Properties

- Jian Liang et al. (2009) explored metal complexes of ligands related to {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride, revealing their potential utility in accommodating small molecules and showing enhanced solubility and fluorescence properties (Jian Liang et al., 2009).

Catalytic Applications

- M. Distaso and E. Quaranta (2004) investigated the use of methyl phenyl carbonate, a structurally related compound, as a carbomethoxylating agent in the presence of metal catalysts, revealing its reactivity and selectivity (Distaso & Quaranta, 2004).

Biological Evaluations

- G. Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derivatives, including amides formed using a similar process as the synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride, showing significant activity against cancer cell lines (Pettit et al., 2003).

Spectroscopic Studies

- G. D. Fleming et al. (2019) conducted Raman and SERS spectroscopic studies on fluoxetine, a compound closely related to {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride, providing insights into its vibrational modes and adsorption behavior (Fleming et al., 2019).

Eigenschaften

IUPAC Name |

1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-12-6-7-3-2-4-8(5-7)13-9(10)11;/h2-5,9,12H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNHIHBSAQJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2193066-57-6 |

Source

|

| Record name | {[3-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

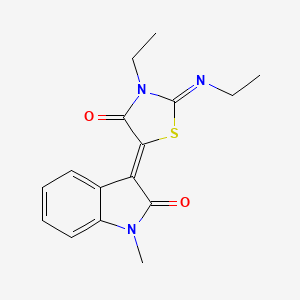

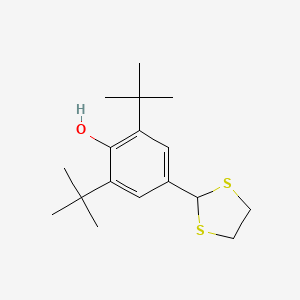

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

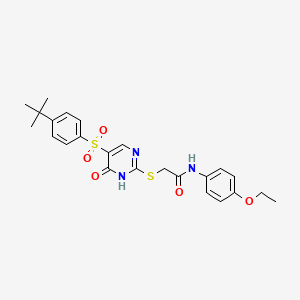

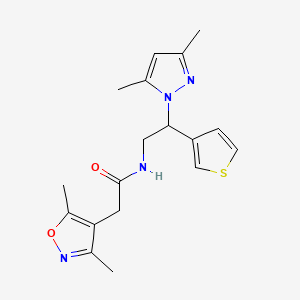

![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)

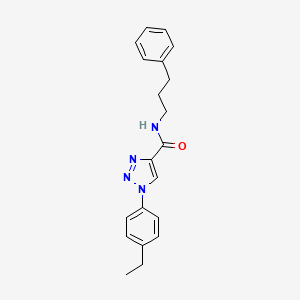

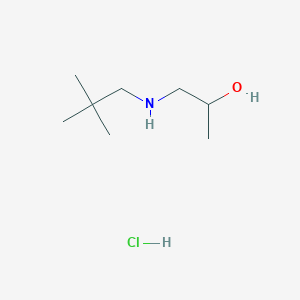

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)

![2-hydrazino-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3003086.png)

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)